molecular formula C21H28ClNO4 B2747476 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride CAS No. 1185432-23-8

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

Cat. No. B2747476
CAS RN: 1185432-23-8
M. Wt: 393.91
InChI Key: BIOYTUXMOZWBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H28ClNO4 and its molecular weight is 393.91. The purity is usually 95%.
BenchChem offers high-quality 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Research by Aghekyan et al. (2017) has demonstrated that derivatives of tetrahydroisoquinoline, similar to the compound , have been synthesized and show moderate adrenergic blocking and sympatholytic activities. These compounds include propan-2-ol derivatives of the tetrahydroisoquinoline series, indicating potential therapeutic applications in the modulation of adrenergic systems (Aghekyan et al., 2017).

Antihypoxic Activity and Acute Toxicity

  • A study by Ukrainets et al. (2014) on similar isoquinoline alkaloid derivatives found that some of these compounds exhibited significant antihypoxic effects. This suggests potential therapeutic applications in conditions where hypoxia (oxygen deprivation) is a concern (Ukrainets et al., 2014).

AMPA Receptor Antagonism in Epilepsy

  • Citraro et al. (2006) investigated compounds related to the isoquinoline class for their effects on AMPA receptors in a genetic animal model of absence epilepsy. This research indicates the potential application of isoquinoline derivatives in the treatment or study of epileptic conditions (Citraro et al., 2006).

Chemical Structure and Stereochemistry

  • Studies on the stereochemistry of nitrogen heterocycles, including isoquinoline derivatives, have been conducted by Litvinenko et al. (1984) and Wouters et al. (2010). These studies contribute to the understanding of the molecular structure and properties of isoquinoline derivatives, which is essential for developing potential pharmaceutical applications (Litvinenko et al., 1984), (Wouters et al., 2010).

PET Imaging Applications

  • Research on N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, such as the one by Gao et al. (2006), explored their potential as positron emission tomography (PET) ligands for imaging brain diseases. This suggests the use of similar compounds in diagnostic imaging, particularly for neurological conditions (Gao et al., 2006).

properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4.ClH/c1-15-4-6-19(7-5-15)26-14-18(23)13-22-9-8-16-10-20(24-2)21(25-3)11-17(16)12-22;/h4-7,10-11,18,23H,8-9,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOYTUXMOZWBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2CCC3=CC(=C(C=C3C2)OC)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.